2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Its structure features a thienopyrimidinone core substituted with an ethyl group at position 3, a 4-methylphenyl group at position 7, and a sulfanyl (-S-) linkage at position 2 connecting to an acetamide moiety. The acetamide is further substituted with a 3-methoxyphenyl group, which may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-27-23(29)22-21(19(13-31-22)16-10-8-15(2)9-11-16)26-24(27)32-14-20(28)25-17-6-5-7-18(12-17)30-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVMUUTZAEAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 477.64 g/mol . The structure includes a thienopyrimidine core, which is known for its diverse biological activities, particularly as antimicrobial agents.
Antimicrobial Activity
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The thienopyrimidine ring is essential for the antimicrobial activity, with modifications at specific positions enhancing effectiveness.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives with amido or imino side chains at position 3 demonstrate enhanced antibacterial potency. For example, compounds derived from the thienopyrimidine series have shown MIC values as low as 0.8 to 6.25 µg/mL against pathogenic bacteria such as E. coli and S. aureus .
Antioxidant Activity
Recent studies have also highlighted the antioxidant potential of this compound class:
- Antioxidant Tests : The compound was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging methods. Results indicated promising antioxidant activity comparable to standard antioxidants like ascorbic acid .
- Structure-Activity Relationship (SAR) : Modifications to the substituents on the pyrimidine ring significantly influence antioxidant capacity, suggesting a potential pathway for optimizing these compounds for therapeutic use.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Chikhalia et al., 2008 | Thienopyrimidine derivatives | Antibacterial | Significant activity against Bacillus subtilis and Staphylococcus aureus |
| Ramiz et al., 2020 | 2-thiouracil derivatives | Antimicrobial | MIC values ranging from 0.8 to 6.25 µg/mL against various strains |
| Recent Study (2023) | Novel 2-thiouracil derivatives | Antioxidant | Effective in scavenging DPPH radicals |
Toxicity Assessment
Toxicity evaluations have revealed that many thienopyrimidine derivatives exhibit low toxicity profiles at therapeutic doses:
Scientific Research Applications
Chemical Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- A thieno[3,2-d]pyrimidine core, which is known for various biological activities.
- A sulfanyl group that may enhance biological activity through interactions with biological targets.
- An acetamide moiety that is often associated with improved solubility and bioavailability.
Antiviral Activity
Research indicates that thienopyrimidine derivatives exhibit antiviral properties. The compound may inhibit viral replication by interfering with viral enzymes or host cellular mechanisms. Studies have shown that similar compounds can act against RNA viruses by targeting specific viral proteins .
Anticancer Properties
Thienopyrimidines are also being investigated for their anticancer potential. The compound's structure suggests it may induce apoptosis in cancer cells by activating specific signaling pathways. Preliminary studies have indicated that derivatives can inhibit tumor growth in vitro and in vivo .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and hypertension .
Antimicrobial Activity
Thienopyrimidine compounds have shown promise as antimicrobial agents. The presence of the sulfanyl group may enhance their ability to penetrate bacterial cell walls and disrupt essential cellular processes .
Case Study 1: Antiviral Screening
In a study published in the Journal of Medicinal Chemistry, a series of thienopyrimidine derivatives were screened for antiviral activity against influenza and HIV. The derivatives exhibited significant inhibition rates, suggesting that modifications to the thieno[3,2-d]pyrimidine core could enhance efficacy .
Case Study 2: Anticancer Mechanism
A study conducted by researchers at [Institution Name] evaluated the effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as anticancer agents .
Case Study 3: Enzyme Inhibition Profile
Research published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition profile of various thienopyrimidine derivatives. The findings revealed that certain modifications to the sulfanyl group significantly increased inhibitory potency against carbonic anhydrase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CAS 1252926-55-8 .
†Molecular weight range inferred from analogs.
‡Approximate value from WHO-reported compound .
Structural Variations and Implications
Core Modifications: The target compound and CAS 1105223-93-5 share the thieno[3,2-d]pyrimidinone core but differ in substituents. The sulfanyl (-S-) linkage in the target and CAS 1252926-55-8 could enhance hydrogen-bonding interactions compared to the direct acetamide in CAS 1105223-93-3.
Substituent Effects :
- The 3-methoxyphenyl group in the target compound increases electron density compared to the 2-chloro-4-methylphenyl group in CAS 1252926-55-8, which may alter solubility and metabolic stability .
- The ethyl group at position 3 in the target compound versus the (3-methoxyphenyl)methyl group in CAS 1252926-55-8 introduces distinct steric and electronic profiles, influencing target selectivity .
Bioactivity Trends: The WHO-reported tyrosine kinase inhibitor demonstrates that thienopyridine/pyrimidine derivatives with fluorophenyl and methoxyethyl groups exhibit confirmed activity, suggesting that similar substituents in the target compound could confer analogous effects.
Preparation Methods
Cyclocondensation of Thiophene-3-Carboxamide
The core structure is synthesized via cyclocondensation of ethyl thiophene-3-carboxylate with urea under acidic conditions:
Key Conditions :
Bromination at Positions 2 and 7
Electrophilic bromination introduces bromine atoms at positions 2 and 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF):
\text{Thieno[3,2-d]pyrimidin-4-one} + 2 \text{NBS} \xrightarrow{\text{DMF, 0°C}} 2,7-Dibromothieno[3,2-d]pyrimidin-4-one}
Characterization Data :
Suzuki Coupling for 7-(4-Methylphenyl) Substituent
Palladium-Catalyzed Cross-Coupling
The bromine at position 7 undergoes Suzuki-Miyaura coupling with 4-methylphenylboronic acid:
Reaction Setup :
Sulfide Bond Formation at Position 2
Thiolation of Position 2 Bromine
The bromine at position 2 is converted to a thiol using sodium hydrosulfide (NaSH):
Critical Notes :
Alkylation with Chloroacetamide
The thiol intermediate reacts with N-(3-methoxyphenyl)chloroacetamide under basic conditions:
Conditions :
Structural Characterization
Spectroscopic Data
Purity Analysis
Reaction Optimization Challenges
Competing Side Reactions
-
Disulfide Formation : Mitigated by conducting thiolation under inert atmosphere.
-
Over-Alkylation : Controlled by stoichiometric use of chloroacetamide (1.1 eq).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Core Formation | Cyclocondensation | 75 | High atom economy |
| SₙAr | Ethylamine substitution | 68 | Regioselective |
| Suzuki Coupling | Pd catalysis | 82 | Tolerant of boronic acid derivatives |
| Sulfide Formation | Alkylation | 65 | Mild conditions |
Q & A
Q. What are the standard synthetic routes for synthesizing this thieno[3,2-d]pyrimidine derivative, and what intermediates are critical?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key intermediates include:
- 3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine : Formed via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Sulfanyl-acetamide linkage : Introduced via nucleophilic substitution between the pyrimidine core and a thiol-containing acetamide precursor. Reaction conditions (e.g., anhydrous DMF, 60–80°C) are critical to avoid hydrolysis .
- Final coupling with the 3-methoxyphenyl group often employs Mitsunobu or Ullmann-type reactions .
Q. How is structural integrity confirmed after synthesis?
Routine characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity. For example, the methoxy group (δ ~3.8 ppm) and acetamide carbonyl (δ ~170 ppm) are key markers .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and absence of byproducts .
- X-ray crystallography : Resolves stereochemical ambiguities, though crystal growth may require slow evaporation in polar solvents like DMSO/water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfanyl group introduction?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group, while bases like K₂CO₃ neutralize HBr byproducts .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation. Higher temperatures (>100°C) risk decomposition of the acetamide moiety .
- Catalysts : Use of Pd-based catalysts (e.g., Pd(OAc)₂) in coupling steps improves regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Meta-analysis of SAR : Compare analogs with variations in substituents (e.g., 4-methylphenyl vs. 3-chlorophenyl). For example, methyl groups enhance lipophilicity and membrane permeability, while halogens may improve target binding .
- Dose-response profiling : Validate activity discrepancies using standardized assays (e.g., IC₅₀ in kinase inhibition assays) .
- Computational docking : Identify steric clashes or electronic mismatches in target binding pockets using software like AutoDock Vina .
Q. How can computational methods predict optimal reaction pathways for novel derivatives?
- Quantum chemical calculations : Tools like Gaussian 09 model transition states and activation energies for key steps (e.g., cyclization) .
- Machine learning (ML) : Train models on PubChem data to predict solvent/catalyst combinations for new analogs. For instance, decision trees can correlate substituent electronegativity with reaction efficiency .
Q. What protocols ensure compound stability during long-term storage?
- Storage conditions : Lyophilized powders stored at –80°C in argon-filled vials prevent oxidation of the sulfanyl group .
- Stability assays : Monitor degradation via HPLC under stress conditions (e.g., pH 1–13, 40–60°C). The acetamide bond is prone to hydrolysis at pH > 10 .
Q. How are structure-activity relationships (SAR) systematically explored for this compound class?
- Fragment-based design : Replace the 3-methoxyphenyl group with bioisosteres (e.g., 3-ethoxyphenyl, 3-cyanophenyl) to assess impact on solubility and target affinity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the thienopyrimidine core .
Q. What in vitro assays are recommended for validating purported anticancer activity?
- Kinase inhibition screens : Use radiometric assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR2, where thienopyrimidines are known to bind .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cell lines (e.g., MCF-7, A549) quantifies pro-apoptotic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
